2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Description
2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C15H14N4O4 and its molecular weight is 314.301. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Evaluation
1,3,4-oxadiazole and pyrazole derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds in these categories have shown moderate to potent affinities for various targets, including epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their utility in the development of new therapeutic agents with diverse biological activities (Faheem, 2018).
Antimicrobial Activity
Isoxazole-substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. These compounds, such as N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, have shown good activity against selected pathogens, highlighting their potential in antimicrobial drug development (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).
Antitumor and Antimicrobial Agents
A series of hydrazide and oxadiazole derivatives have been designed and synthesized, showing significant antimicrobial activity and antiproliferative activity against human tumor cell lines. These findings suggest the utility of such compounds in developing chemotherapeutic agents with improved antitumor activity (Kaya et al., 2017).
Antiprotozoal Agents
Quinoxaline-based 1,3,4-oxadiazoles have been evaluated for their antimicrobial and antiprotozoal activities, displaying promising results against Trypanosoma cruzi. These compounds, through a multistep synthesis process, offer potential in the treatment of diseases caused by protozoal pathogens (Patel et al., 2017).
NMR Characterization of Novel Derivatives
NMR studies on novel 1,3,4-oxadiazole derivatives containing benzimidazole moieties provide detailed structural insights, which are crucial for the design and development of new compounds with potential biological applications (Li Ying-jun, 2012).
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-9-7-10(3-4-11(9)21-2)8-13(20)17-15-19-18-14(22-15)12-5-6-16-23-12/h3-7H,8H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMVJRJSBMLVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.